1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione

Description

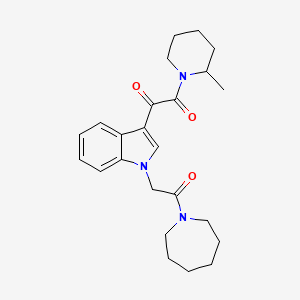

This compound is a structurally complex indole derivative featuring an ethane-1,2-dione (oxalyl) core. The indole moiety is substituted at the 3-position with a 2-(azepan-1-yl)-2-oxoethyl group, while the adjacent carbonyl group is linked to a 2-methylpiperidin-1-yl substituent.

Properties

IUPAC Name |

1-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-(2-methylpiperidin-1-yl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O3/c1-18-10-6-9-15-27(18)24(30)23(29)20-16-26(21-12-5-4-11-19(20)21)17-22(28)25-13-7-2-3-8-14-25/h4-5,11-12,16,18H,2-3,6-10,13-15,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYMNQDOMOEBJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione, also referred to by its chemical structure, exhibits significant biological activity that has been the subject of various studies. This article provides a comprehensive review of its biological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The molecular formula for this compound is , with a molecular weight of approximately 430.57 g/mol. The structure features an indole core, an azepane ring, and a piperidine moiety, which contribute to its pharmacological properties.

Table 1: Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C25H34N4O3 |

| Molecular Weight | 430.57 g/mol |

| CAS Number | Not specified |

| LogP | 3.74 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 2 |

The compound primarily interacts with various biological targets, including G protein-coupled receptors (GPCRs), which are crucial for many physiological processes. It has been shown to modulate signaling pathways associated with the central nervous system and cardiovascular functions.

Pharmacological Effects

Research indicates that this compound may exhibit the following biological activities:

- Antidepressant Activity : Studies have suggested that analogs of indole derivatives can influence serotonin pathways, potentially leading to antidepressant effects.

- Anti-inflammatory Properties : The presence of the azepane and piperidine rings may enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines.

- Neuroprotective Effects : The compound's structure suggests potential neuroprotective properties, possibly through antioxidant mechanisms.

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antidepressant | Modulation of serotonin pathways |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

| Neuroprotective | Potential antioxidant effects |

Study on Antidepressant Effects

A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of similar indole derivatives. Researchers found that compounds with similar structures exhibited significant binding affinity to serotonin receptors, suggesting a pathway for further exploration in treating depression .

Anti-inflammatory Research

In another study published in Pharmacology Reports, researchers investigated the anti-inflammatory properties of compounds containing azepane rings. Results indicated that these compounds could effectively reduce inflammation in animal models by inhibiting NF-kB signaling pathways .

Neuroprotection Studies

Research conducted on neuroprotective effects highlighted the ability of certain indole derivatives to protect neuronal cells from oxidative stress. The findings suggest that compounds like this compound could be explored for their therapeutic potential in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features and properties of the target compound and related analogs:

Key Observations

Substituent Effects on Lipophilicity: The target compound’s azepane and 2-methylpiperidine groups contribute to higher lipophilicity compared to analogs with smaller rings (e.g., pyrrolidine) or aryl groups (e.g., 4-methoxyphenyl) .

Synthetic Routes :

- Analogous compounds are synthesized via iron-catalyzed acylation of indoles with oxalyl chloride derivatives (e.g., 2-(1H-indol-3-yl)-2-oxoacetyl chloride) .

- The target compound likely requires sequential alkylation/acylation steps to introduce the azepane-oxoethyl and 2-methylpiperidine groups .

Biological Activity Trends :

- Indole-1,2-diones with piperazine or piperidine substituents exhibit anticancer activity by modulating kinase or protease targets . The target compound’s azepane group may enhance membrane permeability due to its larger ring size.

- Substitution at the piperidine position (e.g., 2-methyl vs. 3-methyl) influences metabolic stability, as methyl groups can hinder cytochrome P450-mediated oxidation .

Research Findings

- Anticancer Potential: Derivatives like 1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione show IC₅₀ values in the low micromolar range against leukemia cell lines, suggesting the importance of the 1,2-dione core in cytotoxicity .

- Structural Flexibility : The azepane-oxoethyl group in the target compound introduces conformational flexibility, which may improve binding to flexible enzyme active sites compared to rigid analogs (e.g., pyrrolidine derivatives) .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of this compound, and what methodological approaches mitigate common challenges?

- Answer : The synthesis typically involves sequential functionalization of the indole core, azepane/piperidine coupling, and dione formation. Critical steps include:

- Indole-piperidine coupling : Use of alkylating agents (e.g., ethyl bromide) under basic conditions (triethylamine) to attach the 2-methylpiperidine group .

- Amide bond formation : Activation of carbonyl groups with reagents like DCC/HOBt for coupling the azepane moiety .

- Oxidation to dione : Controlled oxidation using potassium permanganate or chromium trioxide to avoid over-oxidation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .

- Challenges : Competing side reactions (e.g., N-alkylation of indole). Mitigation involves temperature control (<50°C) and stoichiometric precision .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Answer :

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., indole C3-attachment, piperidine/azepane integration) .

- X-ray crystallography : Resolves stereochemical ambiguities (e.g., spatial arrangement of the dione moiety) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z) .

- FT-IR : Identifies carbonyl stretches (1700–1750 cm) and amide bonds (1650 cm) .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological assays?

- Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >95% purity. Mobile phases: Acetonitrile/water gradients with 0.1% TFA .

- TLC : Pre-coated silica plates (R = 0.3–0.5 in ethyl acetate/hexane) for rapid purity checks .

- Acceptable thresholds : ≥95% purity for in vitro assays; ≥98% for in vivo studies to minimize off-target effects .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights can guide the design of analogs with enhanced bioactivity?

- Answer :

- Piperidine/azepane substitution : Ethyl/methyl groups at the piperidine 2-position improve lipophilicity and blood-brain barrier penetration .

- Indole modifications : Electron-withdrawing groups (e.g., -F) at the indole C5 position enhance receptor binding affinity .

- Dione flexibility : Replacing the ethane-1,2-dione with a cyclohexanedione scaffold reduces metabolic degradation .

- Methodology : Parallel synthesis of analogs followed by in vitro screening (e.g., enzyme inhibition assays) .

Q. What experimental strategies are recommended to elucidate the compound’s mechanism of action (MoA) in neurological targets?

- Answer :

- Receptor binding assays : Radioligand displacement studies (e.g., H-labeled ligands for serotonin/dopamine receptors) .

- Kinase profiling : Use of kinase inhibitor libraries to identify off-target effects .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in NMDA or GABA receptors .

- Knockout models : CRISPR-edited cell lines to validate target engagement .

Q. How can density functional theory (DFT) and Hirshfeld surface analysis improve understanding of intermolecular interactions in crystalline forms?

- Answer :

- DFT : Calculates electrostatic potential maps to identify reactive sites (e.g., carbonyl oxygen nucleophilicity) .

- Hirshfeld analysis : Quantifies intermolecular contacts (e.g., C–H···O interactions stabilizing crystal packing) .

- Applications : Predicts solubility and stability of polymorphs for formulation studies .

Q. What statistical approaches resolve contradictions in bioactivity data across different experimental models?

- Answer :

- Meta-analysis : Aggregates data from disparate studies (e.g., fixed-effects models) to identify consistent trends .

- Sensitivity analysis : Tests robustness of conclusions to assay variability (e.g., EC shifts under differing pH/temperature) .

- Bayesian modeling : Incorporates prior knowledge (e.g., SAR data) to refine potency estimates .

Q. How do structural modifications influence the compound’s stability under physiological conditions?

- Answer :

- pH stability assays : Incubation in simulated gastric fluid (pH 2) and plasma (pH 7.4) with LC-MS monitoring .

- Thermogravimetric analysis (TGA) : Determines decomposition thresholds (>200°C for most dione derivatives) .

- Metabolic stability : Liver microsome assays identify vulnerable sites (e.g., azepane N-dealkylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.